molecular formula C5H12ClNO2S B1219618 methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride CAS No. 40642-85-1

methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride

Cat. No.: B1219618
CAS No.: 40642-85-1
M. Wt: 185.67 g/mol
InChI Key: LBYBMKYIAODETE-UHFFFAOYSA-N
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Description

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride (CAS 40642-85-1) is a chemical building block of significant interest in pharmaceutical research and organic synthesis. With the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol, this compound serves as a versatile precursor in the synthesis of more complex molecules . Its structure features both a protected carboxylic acid group (as a methyl ester) and a primary amine group (as a hydrochloride salt), making it a valuable bifunctional reagent for conjugation and linker chemistry. A prominent research application identified for this compound and its derivatives is in the preparation of amphetamine-based conjugates and prodrugs . Specifically, it functions as a key intermediate in synthetic routes for compounds like lisdexamfetamine, a therapeutically important prodrug, highlighting its value in modern medicinal chemistry . The primary amine allows for the formation of amide bonds, while the sulfide and ester groups can be further modified, offering researchers multiple handles for structural diversification. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

methyl 2-(2-aminoethylsulfanyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYBMKYIAODETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193644
Record name ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40642-85-1
Record name ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Step 1 : Deprotonation of 2-aminoethanethiol using a base (e.g., triethylamine) to enhance nucleophilicity.

  • Step 2 : Thiolate ion attacks the electrophilic carbon of methyl 2-bromoacetate, displacing bromide.

  • Step 3 : Acidification with HCl to form the hydrochloride salt.

Reaction Scheme :

HS-CH2CH2NH2+Br-CH2COOCH3BaseCH3OOC-CH2S-CH2CH2NH2+HBr\text{HS-CH}2\text{CH}2\text{NH}2 + \text{Br-CH}2\text{COOCH}3 \xrightarrow{\text{Base}} \text{CH}3\text{OOC-CH}2\text{S-CH}2\text{CH}2\text{NH}2 + \text{HBr}
CH3OOC-CH2S-CH2CH2NH2+HClCH3OOC-CH2S-CH2CH2NH3+Cl\text{CH}3\text{OOC-CH}2\text{S-CH}2\text{CH}2\text{NH}2 + \text{HCl} \rightarrow \text{CH}3\text{OOC-CH}2\text{S-CH}2\text{CH}2\text{NH}3^+\text{Cl}^-

Optimized Conditions

ParameterValue/RangeImpact on Yield/Purity
Solvent Methanol or ethanolPolar protic solvents enhance solubility of intermediates.
Temperature 25°C (rt) to refluxHigher temperatures reduce reaction time but risk side reactions.
Reaction Time 4–12 hoursProlonged durations improve conversion but may degrade product.
Base TriethylamineNeutralizes HBr, shifting equilibrium toward product.
Molar Ratio 1:1 (thiol:bromoester)Excess thiol minimizes disulfide byproducts.

Typical Yield : 75–88% after recrystallization.

Alternative Methods and Modifications

One-Pot Synthesis

A streamlined approach avoids isolating intermediates:

  • Combine methyl 2-bromoacetate, 2-aminoethanethiol, and triethylamine in methanol.

  • Reflux for 6 hours.

  • Directly acidify with HCl gas to precipitate the hydrochloride salt.
    Advantage : Reduces purification steps; yield: 82%.

Solid-Phase Synthesis

Patents describe immobilized 2-aminoethanethiol on silica gel to facilitate reagent recycling. Key parameters:

  • Support : Aminopropyl silica.

  • Eluent : Dichloromethane/methanol (9:1).

  • Yield : 70% with >98% purity by HPLC.

Purification and Characterization

Workup Procedures

  • Extraction : Post-reaction mixture washed with brine, followed by ethyl acetate to remove unreacted starting materials.

  • Recrystallization : Ethanol/water (3:1) yields colorless crystals.

  • Lyophilization : For hygroscopic batches, freeze-drying ensures stability.

Analytical Data

TechniqueKey FindingsSource
¹H NMR (D₂O) δ 3.70 (s, 3H, OCH₃), 3.25 (t, 2H, SCH₂), 2.95 (t, 2H, NH₂CH₂)
HPLC (C18) Retention time: 6.2 min (λ = 220 nm); purity >99%
Melting Point 142–144°C (decomp.)

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2 hours.

  • Cost Analysis : Raw material cost: $12.50/g (lab scale) vs. $4.20/g (pilot plant).

  • Waste Management : HBr neutralized with NaOH to produce NaBr (recycled).

Challenges and Mitigation Strategies

Common Byproducts

  • Disulfides : Formed via oxidation of 2-aminoethanethiol.
    Solution : Conduct reactions under nitrogen atmosphere.

  • Ester Hydrolysis : Occurs at extremes of pH or temperature.
    Solution : Maintain pH 6–8 during synthesis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Standard (Batch) 75–8898–99ModerateHigh
One-Pot 8297HighModerate
Solid-Phase 70>98LowLow

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Can be reduced to form thiols or other reduced sulfur compounds.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or reduced sulfur compounds

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : Can yield thiols or other reduced sulfur compounds.
  • Substitution : Capable of nucleophilic substitution reactions at the ester or amine functional groups.

Applications in Scientific Research

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride is utilized across several scientific domains:

Chemistry

  • Building Block : Serves as a reagent in organic synthesis, enabling the formation of more complex molecules.
  • Reagent in Reactions : Used in various chemical reactions due to its nucleophilic properties.

Biology

  • Enzyme Mechanisms : Investigated for its role in studying enzyme mechanisms and biochemical pathways.
  • Biochemical Assays : Acts as a substrate in assays to evaluate enzyme activity.

Medicine

  • Drug Development : Explored as a potential precursor for pharmaceutical compounds, particularly those targeting infectious diseases and inflammation.
  • Therapeutic Applications : Research indicates potential uses in treating conditions related to antimicrobial resistance and inflammation.

Industry

  • Specialty Chemicals : Employed in the synthesis of specialty chemicals and materials that require specific functional groups for enhanced performance.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

CompoundBacterial StrainMIC (µM)
Methyl 2-[(2-aminoethyl)sulfanyl]acetateStaphylococcus aureus4.9
Methyl 2-[(2-aminoethyl)sulfanyl]acetateEscherichia coli40

The antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses:

  • A study indicated reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels following treatment with related compounds, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its amine and sulfanyl groups allow it to form covalent bonds with electrophilic centers in target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with overlapping functional groups or structural motifs. Key similarities and differences are summarized below:

Functional Group Analysis

Methyl 2-[(2-aminoethyl)sulfanyl]acetate Hydrochloride
  • Structure: Methyl ester + sulfanyl-linked 2-aminoethyl chain.
  • Key Features :
    • Ester group (hydrolyzable under acidic/basic conditions).
    • Thioether bridge (S–CH₂CH₂NH₂·HCl) with a primary amine.
    • Hydrochloride salt improves aqueous solubility.
2-{[2-(Methylsulfanyl)ethyl]amino}acetic Acid Hydrochloride (CAS 1955548-22-7)
  • Structure: Carboxylic acid + methylsulfanylethylamino group.
  • Key Features: Carboxylic acid (ionizable, unlike the ester in the target compound). Methylsulfanyl (SCH₃) instead of aminoethylsulfanyl. Same molecular formula (C₅H₁₂ClNO₂S) but distinct reactivity due to acid vs. ester .
Ethyl 2-(4-(Aminomethyl)phenyl)acetate Hydrochloride (CAS 17841-69-9)
  • Structure: Ethyl ester + phenylacetate backbone + aminomethyl group.
  • Ethyl ester (slower hydrolysis than methyl ester). Similarity score: 0.76 (indicating moderate structural overlap) .
(S)-Isopropyl 2-Amino-3-(4-hydroxyphenyl)propanoate (CAS 126173-94-2)
  • Structure: Isopropyl ester + hydroxyphenyl + amino group.
  • Key Features: Chiral center (S-configuration) and phenolic –OH group. Higher molecular weight (223.27 g/mol) due to aromatic and isopropyl groups. Similarity score: 0.77 (highest among listed analogs) .

Physicochemical and Functional Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Methyl 2-[(2-aminoethyl)sulfanyl]acetate HCl Not Provided C₅H₁₂ClNO₂S 185.67 Ester, thioether, amine High in water (HCl salt)
2-{[2-(Methylsulfanyl)ethyl]amino}acetic Acid HCl 1955548-22-7 C₅H₁₂ClNO₂S 185.67 Carboxylic acid, thioether Moderate (acidic pH-dependent)
Ethyl 2-(4-(Aminomethyl)phenyl)acetate HCl 17841-69-9 C₁₁H₁₆ClNO₂ 229.70 Ester, aromatic, amine Low (nonpolar solvents)
(S)-Isopropyl 2-Amino-3-(4-hydroxyphenyl)propanoate 126173-94-2 C₁₂H₁₇NO₃ 223.27 Ester, phenol, amine Moderate (ethanol/water)

Biological Activity

Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methyl ester group, an aminoethyl side chain, and a sulfanyl (thioether) functional group. This configuration is believed to contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

In Vitro Studies
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds, it was found that derivatives with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 4.9 µM to 180 nM against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

CompoundBacterial StrainMIC (µM)
Methyl 2-[(2-aminoethyl)sulfanyl]acetateS. aureus4.9
Methyl 2-[(2-aminoethyl)sulfanyl]acetateE. coli40

Mechanism of Action
The antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that compounds with similar thioether functionalities can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Study: Inflammatory Response Modulation
A notable study examined the effects of related compounds on inflammatory markers in vitro and in vivo. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels following treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings

Recent investigations have focused on the synthesis and characterization of this compound and its derivatives. These studies often utilize techniques such as NMR spectroscopy and mass spectrometry for structural confirmation, alongside biological assays to evaluate efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between methyl 2-chloroacetate and 2-aminoethanethiol, followed by hydrochlorination. Optimization involves adjusting pH (7-9 for thiol activation), temperature (40-60°C), and solvent polarity (e.g., methanol/water mixtures). Reaction progress should be monitored via TLC or HPLC for intermediate thioether formation . Statistical design of experiments (DoE) can identify critical parameters, such as molar ratios and reaction time, to maximize yield while minimizing byproducts like disulfides .

Q. What analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 220–260 nm) and a C18 column. Mobile phase: acetonitrile/0.1% TFA in water (gradient elution) .
  • Structural Confirmation : ¹H/¹³C NMR (D2O or DMSO-d6) to verify the methyl ester (δ ~3.7 ppm), aminoethylsulfanyl moiety (δ ~2.6–3.1 ppm), and hydrochloride counterion (broad NH₃⁺ peak at δ ~8.5 ppm). High-resolution mass spectrometry (HRMS) in ESI⁺ mode confirms the molecular ion [M+H]⁺ .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show hydrolysis of the ester group in aqueous solutions (pH <5 or >9). For long-term storage, lyophilize and store at -20°C under inert gas (argon). In solid form, it remains stable for >12 months if protected from moisture (hygroscopicity confirmed via Karl Fischer titration) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and degradation pathways of this compound in biological systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the hydrolysis mechanism of the ester group and sulfanyl-amine interactions. Molecular dynamics simulations (AMBER force field) predict membrane permeability and interactions with serum proteins. ICReDD’s reaction path search methods integrate quantum chemistry and experimental data to validate degradation products .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting cytotoxicity results)?

  • Methodological Answer : Contradictions may arise from impurity interference (e.g., residual disulfides) or cell-line-specific metabolic pathways. Mitigation steps:

  • Purity Verification : LC-MS to detect trace byproducts.
  • Dose-Response Curves : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized MTT assays.
  • Mechanistic Studies : RNA-seq or proteomics to identify target pathways (e.g., thiol-dependent enzymes like glutathione reductase) .

Q. How can reactor design principles be applied to scale up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : For chiral variants, use continuous-flow reactors with immobilized catalysts (e.g., chiral amines on silica supports) to enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). CRDC guidelines recommend kinetic modeling to predict residence time effects on racemization .

Q. What methodologies assess the compound’s potential as a prodrug or enzyme inhibitor?

  • Methodological Answer :

  • Prodrug Activation : Incubate with esterases (e.g., porcine liver esterase) and quantify active metabolite release via LC-MS/MS.
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for dipeptidyl peptidase IV) to measure IC₅₀ values. SPR biosensors validate binding kinetics to target enzymes .

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